![molecular formula C14H12N2O3S B12395071 Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate involves multiple steps, starting from the appropriate quinoline derivatives. Common synthetic routes include cyclization reactions and functional group modifications. For instance, the preparation of quinoline derivatives often involves the use of aniline and diethyl ethoxymethylenemalonate, followed by cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial production, involving the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .
化学反应分析
Types of Reactions: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: Used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .
科学研究应用
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its role as a urea transporter inhibitor, affecting renal function.
Medicine: Potentially developed as a diuretic drug for treating conditions like edema and hypertension.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
作用机制
The compound exerts its effects by inhibiting urea transporter proteins, specifically UT-A and UT-B isoforms. These transporters play a crucial role in the urine concentration mechanism by mediating intrarenal urea recycling. By inhibiting these transporters, the compound increases urine output without causing significant electrolyte disturbances .
相似化合物的比较
- 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
Comparison: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate is unique due to its specific inhibition of urea transporters, which distinguishes it from other diuretics that target sodium reabsorption. This specificity reduces the risk of electrolyte imbalances, making it a promising candidate for therapeutic use .
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |
InChI 键 |
XRJKHUHLPVGTCL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


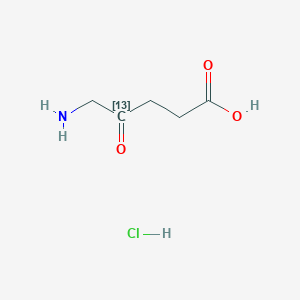


![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)
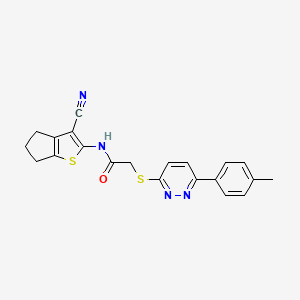
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

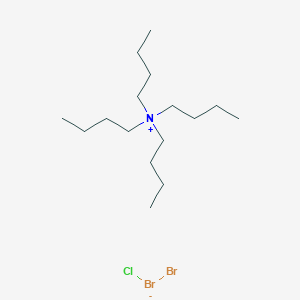

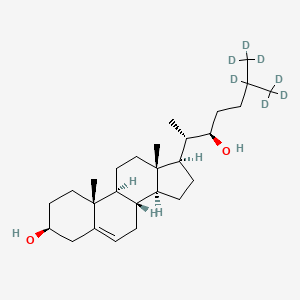
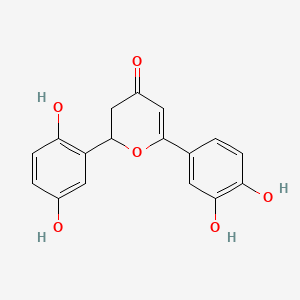

![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
